molecular formula C19H23NO2 B11066117 N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)cyclohexanecarboxamide

N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)cyclohexanecarboxamide

Cat. No.: B11066117
M. Wt: 297.4 g/mol
InChI Key: ZPUNWQRSVYQUJJ-UHFFFAOYSA-N
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Description

  • N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)cyclohexanecarboxamide is a chemical compound with the following structure:

    C16H19NO2\text{C}_{16}\text{H}_{19}\text{NO}_2C16​H19​NO2​

    .
  • It contains a fused dibenzofuran ring system and a cyclohexanecarboxamide moiety.
  • The compound’s unique structure makes it interesting for various applications.
  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions would depend on the specific reaction.
    • Major products could include derivatives with modified functional groups.
  • Scientific Research Applications

    • In chemistry, this compound could serve as a building block for more complex molecules due to its unique structure.
    • In biology and medicine, it might be explored for potential pharmacological activities (e.g., as an enzyme inhibitor or receptor modulator).
    • In industry, it could find applications in materials science or drug development.
  • Mechanism of Action

    • The exact mechanism of action remains speculative due to limited research.
    • Potential molecular targets and pathways would require further investigation.
  • Comparison with Similar Compounds

    Remember that while I’ve provided an overview, detailed experimental procedures and comprehensive research data would require further exploration

    Properties

    Molecular Formula

    C19H23NO2

    Molecular Weight

    297.4 g/mol

    IUPAC Name

    N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)cyclohexanecarboxamide

    InChI

    InChI=1S/C19H23NO2/c21-19(13-6-2-1-3-7-13)20-14-10-11-18-16(12-14)15-8-4-5-9-17(15)22-18/h10-13H,1-9H2,(H,20,21)

    InChI Key

    ZPUNWQRSVYQUJJ-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4

    Origin of Product

    United States

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